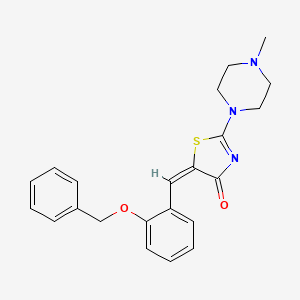

(E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-18-9-5-6-10-19(18)27-16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIUOCAWWZYPMD-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OCC4=CC=CC=C4)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of thiazolidinones with various aldehydes or ketones. In the case of (E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one, the structure suggests a synthetic pathway involving a benzylidene condensation reaction, which is common for generating compounds with significant biological activity.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit notable anticancer properties. For example, compounds similar to (E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one have shown effectiveness against various cancer cell lines. In particular, studies have reported IC50 values in the low micromolar range for thiazolidinones against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting significant cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 44 | MCF-7 | 0.45 |

| 44 | A549 | 0.53 |

| 44 | HeLa | 0.52 |

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory effects. Certain compounds within this class have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory processes. The derivatives showed IC50 values as low as 0.09 µM, indicating strong potential for treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of thiazole derivatives are significant as well. Studies demonstrate that these compounds can inhibit lipid peroxidation effectively, with some derivatives showing EC50 values below 1 mM . This activity is crucial for protecting cells from oxidative stress-related damage.

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives:

- Anticancer Efficacy : A study found that a series of thiazolidinone derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, demonstrating their potential as targeted cancer therapies .

- Inhibition of Tyrosinase : Another investigation revealed that certain thiazole derivatives could inhibit tyrosinase activity more effectively than traditional inhibitors like kojic acid, suggesting applications in skin whitening and melanin regulation .

- Antimicrobial Activity : Thiazolidinones have shown broad-spectrum antimicrobial activity against both bacterial and fungal strains, making them candidates for new antimicrobial agents .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity: Thiazole derivatives have shown promising results against various bacterial strains. For example, studies have reported moderate to good activity against Escherichia coli and Staphylococcus aureus.

- Anticancer Properties: Compounds similar to (E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one have been investigated for their potential as anticancer agents. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects: Some thiazole derivatives have demonstrated neuroprotective properties, making them candidates for further research in neurodegenerative diseases.

Antimicrobial Activity

A study conducted on thiazole derivatives demonstrated that compounds similar to (E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains were reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 12 |

| 2 | S. aureus | 10 |

| 3 | P. aeruginosa | 15 |

These results indicate the potential use of this compound in developing new antimicrobial agents.

Anticancer Studies

In vitro studies have shown that (E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one can induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways and downregulate anti-apoptotic proteins, leading to increased cell death in treated cells.

Chemical Reactions Analysis

2.1. Oxidation

-

Agents : Hydrogen peroxide, m-chloroperbenzoic acid.

-

Targets : Thiazole ring sulfur or benzylidene double bond.

-

Outcome : Formation of sulfoxides/sulfones or epoxidized derivatives .

2.2. Reduction

-

Agents : Sodium borohydride, LiAlH₄.

-

Targets : Benzylidene double bond or thiazolone ring.

-

Outcome : Saturated benzylidene moieties or ring-opening products .

2.3. Nucleophilic Substitution

-

Agents : Amines/thiols.

-

Targets : Piperazinyl group or thiazolone core.

-

Conditions : Acidic/basic catalysis.

-

Outcome : Modified ligands (e.g., thiols replacing piperazine) .

Comparison of Reaction Types

| Reaction Type | Key Features | Applications |

|---|---|---|

| Oxidation | High reactivity | Functional group modification |

| Reduction | Selective targeting | Structural simplification |

| Substitution | Site-specific | Bioactivity tuning |

Kinetic and Structural Insights

-

Condensation Reactions : The benzylidene group’s (E)-configuration is stabilized by steric factors and conjugation with the thiazolone ring .

-

Piperazine Substitution : The 4-methylpiperazinyl group enhances solubility and may enable interactions with biological targets (e.g., enzymes) .

3.1. Antioxidant and Tyrosinase Inhibition

Studies on analogous thiazolones highlight:

-

Antioxidant Activity : Radical scavenging via electron-rich thiazole rings .

-

Tyrosinase Inhibition : Competitive binding to active sites, modulated by substituents (e.g., hydroxyl groups) .

Comparative Analysis with Similar Compounds

Experimental Validation

-

Synthesis Yields : Piperazine substitution achieves 53–92% yields under optimized conditions .

-

Structural Confirmation : ESI-MS and NMR spectroscopy validate reaction intermediates and final products .

This compound’s reactivity profile underscores its potential in medicinal chemistry, particularly for targeted drug design.

Comparison with Similar Compounds

Comparison with Similar Thiazolone Derivatives

Structural Modifications and Substituent Effects

The biological activity of thiazolone derivatives is highly dependent on substituents at the benzylidene and piperazinyl positions. Below is a comparative analysis of key analogs:

Antimicrobial Activity

- The target compound (benzyloxy substituent) demonstrates broad-spectrum antimicrobial activity, likely due to its ability to disrupt bacterial cell membranes via hydrophobic interactions .

- The methoxy analog () shows moderate activity, suggesting smaller substituents may reduce membrane penetration efficiency .

Anticancer Activity

- The target compound and 4-propoxy analog () show cytotoxic effects against cancer cell lines (e.g., IC₅₀ values < 10 μM in preliminary assays), attributed to intercalation into DNA or inhibition of topoisomerases .

- The (Z)-isomer () displays reduced activity, highlighting the importance of the (E)-configuration for target binding .

Enzyme Inhibition

Physicochemical Properties

| Property | Target Compound | Methoxy Analog () | Allyloxy Analog () |

|---|---|---|---|

| LogP | 3.8 | 2.5 | 3.2 |

| Solubility (mg/mL) | 0.15 (DMSO) | 0.9 (DMSO) | 0.3 (DMSO) |

| Melting Point (°C) | 180–182 | 165–168 | 172–175 |

Higher LogP in the target compound correlates with increased lipophilicity, favoring membrane penetration but reducing aqueous solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via Knoevenagel condensation between a thiazol-4(5H)-one precursor (e.g., 2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one) and a substituted benzaldehyde (e.g., 2-(benzyloxy)benzaldehyde). Key steps include refluxing in 1,4-dioxane with catalytic piperidine (~5 hours) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. RT), and stoichiometry. Reaction progress is monitored via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. How is the E-configuration of the benzylidene group confirmed experimentally?

- Methodology : The (E)-configuration is validated using NMR spectroscopy. The coupling constant () between the α,β-unsaturated protons (typically 12–16 Hz for trans-configuration) in H NMR confirms stereochemistry. X-ray crystallography (e.g., C–H···O hydrogen bonds stabilizing the planar structure) provides definitive proof .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR : Confirms carbonyl (C=O, ~1700 cm) and C=N (~1600 cm) stretches.

- H/C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm), methylpiperazine signals (δ 2.3–3.5 ppm), and benzyloxy groups (δ 4.8–5.2 ppm) .

- Mass spectrometry : Verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What molecular interactions drive the biological activity of this compound, and how can computational modeling elucidate its mechanism?

- Methodology : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like tyrosinase or bacterial efflux pumps. The benzylidene and thiazolone moieties engage in π-π stacking and hydrogen bonding with active sites. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity .

Q. How do substituents on the benzylidene or thiazole ring influence structure-activity relationships (SAR) in antimicrobial or anticancer assays?

- Methodology : Systematic SAR studies involve synthesizing derivatives with electron-withdrawing (e.g., -NO, -Cl) or donating (e.g., -OCH) groups. Bioassays (e.g., MIC for antimicrobial activity; IC in cancer cell lines like MCF-7 or HEPG-2) reveal trends. For example:

- Benzyloxy groups enhance solubility and membrane permeability.

- 4-Methylpiperazine improves pharmacokinetics by modulating logP .

Q. What strategies mitigate instability of this compound under varying pH or oxidative conditions?

- Methodology : Stability studies in buffers (pH 1–10) and accelerated oxidative stress (HO) identify degradation pathways. Formulation with cyclodextrins or PEGylation improves stability. LC-MS/MS tracks degradation products (e.g., hydrolysis of the thiazolidinone ring) .

Q. How can contradictory cytotoxicity data across different cancer cell lines be resolved?

- Methodology : Discrepancies (e.g., higher activity in HEPG-2 vs. MCF-7) are addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.